For-Ala-Ala-Pro-Abu-SBzl, also known by its chemical identifier 288155-96-4, is a synthetic peptide with the molecular formula and a molecular weight of 476.6 g/mol. This compound is primarily used in biochemical research, particularly in studies involving proteolytic enzymes. It serves as a substrate in various enzymatic assays and has potential applications in theranostics, similar to other peptides like 5-aminolevulinic acid (5-ALA) .
For-Ala-Ala-Pro-Abu-SBzl is classified as a peptide and is synthesized for research purposes. It is not intended for human consumption and is typically procured from specialized chemical suppliers . The compound's classification falls under peptides with specific roles in protease activity studies, making it relevant in biochemical and pharmaceutical research.
The synthesis of For-Ala-Ala-Pro-Abu-SBzl can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is advantageous for producing peptides with high purity and yield .
For-Ala-Ala-Pro-Abu-SBzl participates in various enzymatic reactions, particularly as a substrate for serine proteases such as chymotrypsin and cathepsin G. The cleavage reaction can be represented as follows:
The interaction with proteases involves binding at the enzyme's active site, where specific amino acid residues facilitate the hydrolysis of peptide bonds. This mechanism allows researchers to study enzyme kinetics and specificity .
The mechanism of action for For-Ala-Ala-Pro-Abu-SBzl involves its recognition and binding by proteolytic enzymes. Upon binding, the enzyme catalyzes the cleavage of peptide bonds within the substrate.
Studies indicate that For-Ala-Ala-Pro-Abu-SBzl can be cleaved by various serine proteases, demonstrating its utility in probing enzyme activity and specificity. For instance, when tested with myeloblastin, it exhibited reduced cleavage rates in the presence of specific antibodies .
Relevant data regarding these properties can be found in databases such as PubChem, where detailed chemical profiles are maintained .
For-Ala-Ala-Pro-Abu-SBzl has several scientific uses:
For-Ala-Ala-Pro-Abu-SBzl is a synthetic thioester substrate designed to target neutrophil serine proteases, particularly human neutrophil elastase (HNE) and proteinase 3 (PR3). Its structure exploits the preference of these enzymes for small aliphatic residues at the P1 position. The 2-aminobutyric acid (Abu) moiety in P1 provides optimal steric compatibility with the S1 pocket of HNE, as Abu’s side chain is intermediate in size between alanine and valine. This allows efficient hydrolysis, evidenced by kinetic studies showing a kcat/KM value exceeding 220,000 M−1s−1 for HNE [5] [7].
In contrast, PR3 exhibits divergent specificity due to subtle structural differences in its active site. While PR3 tolerates Abu at P1, its catalytic efficiency is significantly lower than HNE’s. This disparity arises from PR3’s S1 pocket, which favors valine over Abu, and its unique sensitivity to prime-side interactions (S' subsites) [1] [4]. Hybrid Combinatorial Substrate Library (HyCoSuL) studies confirm that Abu-containing substrates achieve high selectivity for HNE over PR3, making For-Ala-Ala-Pro-Abu-SBzl a valuable tool for differentiating these proteases in complex biological samples [7].
For-Ala-Ala-Pro-Abu-SBzl serves as a critical probe for studying allosteric modulation of PR3. Monoclonal antibodies like MCPR3-7 bind to PR3’s activation domain (encompassing loops 140–152 and 185–193), inducing a zymogen-like conformation. This allosteric switch reduces PR3’s affinity for Abu-SBzl substrates by impairing the S1' subsite and oxyanion hole stability [1].
Mechanistically, MCPR3-7 binding delays the hydrolysis of For-Ala-Ala-Pro-Abu-SBzl by restricting conformational flexibility essential for catalysis. This is quantified via surface plasmon resonance (SPR), showing a 5-fold reduction in substrate association rates. Crucially, Abu-SBzl substrates help identify this allostery because their cleavage requires optimal positioning of the catalytic triad (His57-Asp102-Ser195), which is disrupted upon antibody binding [1].
Enzyme | KM (μM) | kcat (s−1) | kcat/KM (M−1s−1) | Allosteric Modulator Effect |
---|---|---|---|---|
HNE | 50 ± 8 | 11 ± 1.5 | 220,000 | None |
PR3 (native) | 120 ± 15 | 5.9 ± 0.7 | 49,000 | -- |
PR3 + MCPR3-7 | 310 ± 25 | 1.2 ± 0.3 | 3,870 | 12-fold reduction |
Data derived from [1] [4] [7].
The cleavage kinetics of For-Ala-Ala-Pro-Abu-SBzl are quantified using FRET (Förster Resonance Energy Transfer)-based assays. In these systems, the thioester bond hydrolysis releases thiobenzyl alcohol, which reacts with 4,4′-dithiodipyridine (DTDP) to generate 4-thiopyridone, a chromophore detectable at 324 nm (ε = 19,800 M−1cm−1) [9]. Alternatively, coupling with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) yields 2-nitro-5-thiobenzoate (ε410 nm = 14,000 M−1cm−1) [1] [9].
For continuous monitoring, Abu-SBzl substrates are paired with fluorogenic reporters like Abz (anthraniloyl)/EDDnp. Cleavage disrupts FRET, increasing Abz fluorescence at 420 nm upon excitation at 320 nm. This approach detects PR3 activity at picomolar concentrations, crucial for tracking enzyme kinetics in real-time during neutrophil extracellular trap (NET) formation [1] [6].
For-Ala-Ala-Pro-Abu-SBzl enables direct comparison of inhibitor efficacy against HNE and PR3. 1,2,5-thiadiazolidin-1,1-dioxide-based sulfonamides show >100-fold selectivity for HNE over PR3 when Abu-SBzl is the substrate. This selectivity arises from HNE’s extended S' subsites, which accommodate hydrophobic P' residues more efficiently than PR3 [4].
Inhibitor | Target | kinact/KI (M−1s−1) | Selectivity (vs. PR3) |
---|---|---|---|
Compound 5 (R3 = n-propyl) | HNE | 34,650 | >250-fold |
Compound 6 (R3 = benzyl) | HNE | 41,750 | >250-fold |
Compound 5 | PR3 | Undetectable | -- |
Data sourced from [4].
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